molecular formula C11H8BF3KN B13466922 Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate

Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate

Cat. No.: B13466922
M. Wt: 261.09 g/mol
InChI Key: CNOUPQGOZMROFB-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate can be synthesized through the reaction of 4-(pyridin-2-yl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to handle the compound’s sensitivity to moisture and air .

Mechanism of Action

The compound exerts its effects primarily through its role as a boron source in cross-coupling reactions. In Suzuki–Miyaura coupling, the boron atom in potassium trifluoro(4-(pyridin-2-yl)phenyl)borate interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate is unique due to its specific structure, which includes a pyridin-2-yl group attached to a phenyl ring. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C11H8BF3KN

Molecular Weight

261.09 g/mol

IUPAC Name

potassium;trifluoro-(4-pyridin-2-ylphenyl)boranuide

InChI

InChI=1S/C11H8BF3N.K/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;/q-1;+1

InChI Key

CNOUPQGOZMROFB-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=N2)(F)(F)F.[K+]

Origin of Product

United States

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